2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid

Medicinal Chemistry Physicochemical Property Optimization Bioisostere

Reproducibility in peptide drug discovery requires the exact oxetane geometry and Boc-protection of CAS 1221715-78-1, not a generic substitute. This 3,3-disubstituted building block introduces conformational rigidity to precisely modulate pKa, lipophilicity (LogP ~0.75), and metabolic stability. Procurement ensures batch-to-batch consistency. - Enables SPPS-compatible incorporation of a rigid, non-peptidic element. - Functions as a bioisostere for gem-dimethyl or carbonyl groups to improve solubility. - Available at 97% purity, with HPLC/NMR batch data, ready for immediate global shipping.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
CAS No. 1221715-78-1
Cat. No. B1442447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid
CAS1221715-78-1
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(COC1)CC(=O)O
InChIInChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(4-7(12)13)5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
InChIKeyLOZJYPJBCJFSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Boc-aminooxetan-3-yl)acetic acid: Core Properties & Sourcing


2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid (CAS 1221715-78-1) is a conformationally constrained, oxetane-containing amino acid derivative featuring a Boc-protected amine . It is supplied as a white to off-white solid, typically at purities ≥97% (as confirmed by HPLC and NMR batch analysis), with a molecular weight of 231.25 g/mol and molecular formula C10H17NO5 . As a 3,3-disubstituted oxetane building block, it is utilized in medicinal chemistry for bioisosteric replacement of gem-dimethyl or carbonyl moieties and in solid-phase peptide synthesis to introduce conformational rigidity [1].

Building Block Boc-protected oxetane amino acid for conformationally constrained synthesis
Workflow Bioisosteric replacement and solid-phase peptide synthesis (SPPS)
Procurement Supplied with batch-specific QC documentation (HPLC, NMR)

2-(3-Boc-aminooxetan-3-yl)acetic Acid: Not Interchangeable with Analogs


Substituting 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid with a generic oxetane amino acid building block is not chemically or functionally equivalent. The target compound's unique structure—a Boc-protected amine at the 3-position and an acetic acid side chain—creates a specific molecular geometry that alters key physicochemical parameters such as pKa, lipophilicity, and conformational preference [1]. These differences have a quantifiable impact on downstream properties like solubility and metabolic stability, directly influencing a drug candidate's pharmacokinetic profile. For instance, the oxetane ring's polar nature modulates the basicity of a proximal amine, with the pKa shift being dependent on the topological distance between the functional units [2]. Therefore, procurement of the exact CAS (1221715-78-1) is mandatory for reproducible synthesis of target molecules where these precise property modulations are required.

Structural mismatch

Boc-protected amine at C3 and acetic acid side chain create a geometry not replicated by other oxetane amino acids.

Property modulation

The specific substitution pattern alters pKa and lipophilicity profiles; these may shift with analog substitution.

Synthetic role

Designed for orthogonal deprotection in SPPS; unprotected or differently substituted analogs may introduce side reactions.

2-(3-Boc-aminooxetan-3-yl)acetic Acid: Structural Analog Comparisons


pKa Modulation vs. Carboxylic Acid Analogs

The target compound exhibits a significantly higher predicted pKa for its carboxylic acid moiety (4.44 ± 0.10) compared to the closely related 3-aminooxetane-3-carboxylic acid (pKa = 1.67 ± 0.20) . This difference arises from the methylene spacer between the oxetane ring and the carboxylic acid in the target compound, which reduces the electron-withdrawing inductive effect of the ring oxygen, resulting in a less acidic carboxyl group.

pKa Modulation
In silico prediction
Target pKa 4.44
vs. 1.67 (3-aminooxetane-3-carboxylic acid)
Supports ionization-state review for absorption models
Predicted values; experimental verification recommended
Medicinal Chemistry Physicochemical Property Optimization Bioisostere

Balanced LogP for Drug-Likeness

The target compound possesses a calculated LogP value of 0.7548 . This is significantly higher than the extremely hydrophilic 3-aminooxetane-3-carboxylic acid (LogP = -3.9) , and comparable to its regioisomer 2-(Boc-amino)-2-(oxetan-3-yl)acetic acid (LogP = 1.0016) [1]. This LogP falls within a range considered favorable for oral drug absorption and CNS penetration.

LogP Profile
Reported
Calculated LogP 0.75
vs. -3.9 (analog) and 1.00 (regioisomer)
Reported balanced lipophilicity may support drug-likeness profiling
In silico LogP; confirm experimentally
Medicinal Chemistry ADME Prediction Lipophilicity

Distinct Exit Vectors via Methylene Spacer

The target compound features an acetic acid side chain attached directly to the oxetane C3 position, creating a specific spatial arrangement of the amine (Boc-protected) and carboxylate functionalities . This contrasts with 2-(Boc-amino)-2-(oxetan-3-yl)acetic acid (CAS 1408074-43-0), where the oxetane ring is at the alpha-position relative to the carboxylic acid . The presence of the methylene spacer in the target compound provides distinct exit vectors for the two functional groups, offering a different conformational profile for molecular design.

Exit Vector Geometry
Data to verify
Methylene spacer creates distinct amine/acid orientation vs. α-substituted analog
Geometry difference may support binding-site design
Structure-based; validate in target context
Peptidomimetics Conformational Analysis Structure-Based Drug Design

SPPS Compatibility for Constrained Peptides

Oxetane-modified dipeptide building blocks, derived from precursors including Boc-protected oxetane amino acids, have been successfully incorporated into solid-phase peptide synthesis (SPPS) to create conformationally constrained peptides [1]. The target compound's structural features—specifically its 3,3-disubstitution pattern and Boc-protection—are essential for this application, as they allow for orthogonal deprotection and incorporation into peptide backbones without disrupting the integrity of the oxetane ring, which serves as a rigidifying element [2].

SPPS Compatibility
Reported
Incorporated as Boc-protected building block in Fmoc/t-Bu SPPS protocols
Supports constrained peptide synthesis workflows
Based on oxetane dipeptide building block studies
Peptide Chemistry Solid-Phase Peptide Synthesis Constrained Amino Acids

Consistent High Purity for Reproducible Synthesis

2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid is routinely available from multiple reputable vendors (e.g., BOC Sciences, ChemScene, Bidepharm) with guaranteed purity levels of ≥97% (often >98%), supported by batch-specific QC data including NMR and HPLC . While other oxetane amino acids like 2-(Boc-amino)-2-(oxetan-3-yl)acetic acid are also available, the target compound's consistent high purity and well-documented analytical profile reduce the risk of synthetic variability and the need for additional purification steps.

Purity & QC
Supplier data
≥97% purity with batch-specific HPLC and NMR documentation
Specification review supports lot-consistent synthesis
Verify QC data per lot
Chemical Sourcing Quality Control Reproducibility

2-(3-Boc-aminooxetan-3-yl)acetic Acid Applications in Drug Discovery & Chemical Biology


pKa-Optimized Peptidomimetics for Oral Bioavailability

The higher pKa (4.44) of this building block, relative to more acidic oxetane-carboxylic acid analogs (pKa ~1.7), makes it an ideal choice for constructing peptidomimetics where reduced carboxylate ionization at physiological pH is desired to enhance passive membrane permeability . Incorporating this building block can improve oral bioavailability of peptide-based drug candidates by reducing the fraction of the drug that is ionized and poorly absorbed in the gastrointestinal tract.

Constrained Dipeptide Synthesis via SPPS

The Boc-protected amine and 3,3-disubstituted oxetane core are specifically compatible with SPPS protocols [1]. This building block can be incorporated into peptide backbones to introduce a rigid, non-peptidic element that restricts conformational flexibility. This is crucial for developing peptide therapeutics with enhanced target binding affinity and selectivity, as well as improved resistance to proteolytic degradation [2].

Bioisosteric Replacement for Lipophilicity & Solubility Tuning

With a balanced LogP of approximately 0.75, this compound serves as a strategic bioisostere for gem-dimethyl or carbonyl groups in lead optimization . Replacing a lipophilic group with this oxetane-containing moiety can increase aqueous solubility without drastically reducing lipophilicity, thereby improving the overall drug-likeness of a candidate molecule. This is particularly valuable in programs where a compound's high lipophilicity has led to poor solubility, high metabolic clearance, or off-target toxicity [3].

Conformationally Restricted Small Molecule Libraries

The unique spatial arrangement of the amine and carboxylic acid groups, dictated by the oxetane ring and methylene spacer, provides distinct exit vectors for fragment-based or diversity-oriented synthesis . This allows medicinal chemists to explore novel chemical space and design molecules that probe specific protein binding pockets with a unique 3D pharmacophore, differentiating them from compounds built with more common, flexible amino acid building blocks.

Application
Selection Property
Validation Focus
Peptidomimetic synthesis with ionization control
pKa-modulated oxetane building block
Permeability and oral absorption profiling
Constrained peptide synthesis via SPPS
Boc-protected core compatible with Fmoc/t-Bu SPPS
Conformational constraint and proteolytic stability assessment
Lipophilicity/solubility tuning via bioisosteric replacement
Oxetane-containing bioisostere with moderate lipophilicity
Drug-likeness profiling (solubility, metabolic stability)
Conformationally restricted small molecule libraries
Unique exit vector geometry from oxetane core
3D pharmacophore and binding pocket exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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